molecular formula C22H25N3O3S B289125 4-(2,3-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

4-(2,3-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B289125
M. Wt: 411.5 g/mol
InChI Key: YOLZNZVZZJWCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the pyrimidine ring. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2,3-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2,3-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
  • 4-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

The uniqueness of 4-(2,3-DIMETHOXYPHENYL)-N-(2,4-DIMETHYLPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE lies in its specific structural features, such as the presence of both dimethoxy and dimethyl groups, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C22H25N3O3S/c1-12-9-10-16(13(2)11-12)24-21(26)18-14(3)23-22(29)25-19(18)15-7-6-8-17(27-4)20(15)28-5/h6-11,19H,1-5H3,(H,24,26)(H2,23,25,29)

InChI Key

YOLZNZVZZJWCSY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C(=CC=C3)OC)OC)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C(=CC=C3)OC)OC)C)C

Origin of Product

United States

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